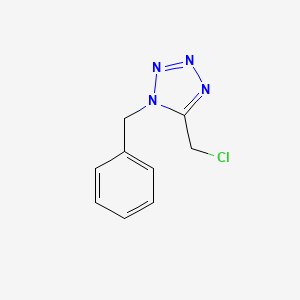

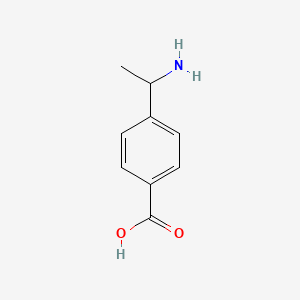

4-(1-Aminoethyl)benzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves catalytic systems or specific reagents that introduce functional groups to the benzoic acid core. For instance, the synthesis of 4-(1-adamantyl)benzoic acid derivatives was achieved using a cobalt–manganese bromide catalytic system with manganese acetate . Similarly, the synthesis of 4-amino-2-methoxy-5-ethylthio benzoic acid was performed using 4-amino salicylic acid through a series of reactions including methylation, thiocyanation, hydrolysis, and ethylation . These methods suggest that the synthesis of 4-(1-Aminoethyl)benzoic acid could potentially involve similar strategies, such as the introduction of the aminoethyl group through a targeted synthetic pathway.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized using spectroscopic techniques such as NMR, UV-VIS, and IR spectroscopy. For example, the structures of some azo-benzoic acids were confirmed using these techniques . The molecular structures and geometries of these compounds were also optimized using density functional theory methods . This indicates that a similar approach could be used to analyze the molecular structure of 4-(1-Aminoethyl)benzoic acid.

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions, including acid-base dissociation and tautomerism, as observed in the azo-benzoic acids studied . The extent of these equilibria can be influenced by solvent composition and pH. Additionally, the formation of unexpected derivatives, such as the conversion of a 3,4-diaminoisocoumarine derivative to a phthalide–carboxamide-bearing system, demonstrates the potential for complex chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be influenced by their molecular structure. For instance, the compound 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one exhibits extensive intermolecular hydrogen bonding and pi-pi stacking interactions, which can affect its physical properties . The electronic structures and photochemistry of these compounds can be studied using UV-vis absorption spectra and fluorescence spectra, as well as computational methods like DFT and TDDFT . These techniques could be applied to 4-(1-Aminoethyl)benzoic acid to determine its properties.

Applications De Recherche Scientifique

Synthesis of Schiff Base Compounds and Biological Activity Studies Research includes the preparation of derivatives from 4-amino benzoic acid and their biological activity against bacteria. These compounds are synthesized using spectroscopy methods and studied for their impact on positive and negative gram bacteria (Radi et al., 2019).

Building Blocks for Pseudopeptide Synthesis 4-Amino-3-(aminomethyl)benzoic acid, a novel amino acid, shows promise as a building block for peptidomimetics and combinatorial chemistry. Its distinct functionalities are advantageous for peptide bond formation and elongation in pseudopeptide synthesis (Pascal et al., 2000).

Occurrence in Foods and Additives Benzoic acid derivatives, including 4-amino benzoic acid, are used as preservatives and flavoring agents in food, cosmetic, hygiene, and pharmaceutical products. Their widespread use leads to significant environmental distribution and human exposure (del Olmo et al., 2017).

Pharmacokinetics in Medicinal Compounds Studies on pharmacokinetics of benzoic acid derivatives provide insights into their absorption, distribution, metabolism, and excretion, essential for developing therapeutic compounds (Xu et al., 2020).

Quantitative Structure-Metabolism Relationships Benzoic acid derivatives' molecular properties impact their metabolism, providing insights into drug-metabolizing enzyme active sites and benzoate metabolism mechanisms (Ghauri et al., 1992).

Intermediate for Therapeutically Active Peptidomimetics Amino acid derivatives of 4-(1-adamantyl)benzoic acid, synthesized through transition metal ion catalyzed oxidation, serve as intermediates in designing peptidomimetics with improved pharmacokinetic and pharmacodynamic properties (Krasnikov et al., 2004).

Dopants for Polyaniline in Advanced Technologies Benzoic acid derivatives, like 4-aminobenzoic acid, are used as dopants for polyaniline, impacting its properties and applications in advanced technologies (Amarnath & Palaniappan, 2005).

Synthesis and Characterization in Organic Chemistry The synthesis and structural characterization of various benzoic acid derivatives provide foundational knowledge for further application in organic chemistry and materials science (Baul et al., 2009).

Thermodynamic Study in Pharmaceutical Sciences Benzoic acid derivatives are crucial in pharmaceutical research for process design, stability, and solubility studies (Reschke et al., 2016).

Biosynthesis in Plants and Bacteria Understanding the biosynthesis of benzoic acid in plants and bacteria aids in comprehending the metabolic pathways and their implications in natural product formation (Hertweck et al., 2001).

Safety And Hazards

4-(1-Aminoethyl)benzoic acid can cause skin irritation, serious eye damage, and may cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, and using personal protective equipment/face protection .

Orientations Futures

In terms of future directions, 4-(1-Aminoethyl)benzoic acid has been used in the synthesis of Cobalt carboxy phosphonates and Apoptozole (Az), which has cellular potency to promote membrane trafficking of mutant cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel activity . This suggests potential applications in the development of treatments for conditions like cystic fibrosis.

Propriétés

IUPAC Name |

4-(1-aminoethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMBVGSUFFPAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80502855 | |

| Record name | 4-(1-Aminoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Aminoethyl)benzoic acid | |

CAS RN |

28357-95-1 | |

| Record name | 4-(1-Aminoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.